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Compound of Interest

Compound Name: Avobenzone-13C-d3

Cat. No.: B10821986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Avobenzone is a widely used UVA filter in sunscreen products. Its efficacy and stability are of

critical importance for skin protection. Avobenzone-13C-d3 is an isotopically labeled analog of

Avobenzone, primarily utilized as an internal standard in quantitative analyses by mass

spectrometry (GC-MS or LC-MS)[1]. However, its distinct NMR spectral properties also make it

a valuable tool for researchers studying the metabolism, degradation, and formulation of

Avobenzone. This application note provides a detailed protocol and analysis of the 1H and 13C

NMR spectra of both Avobenzone and its isotopically labeled form, Avobenzone-13C-d3. The

substitution of the methoxy protons with deuterium and the labeling of the methoxy carbon with

13C result in characteristic changes in the NMR spectra, which can be used for unambiguous

identification and quantification.

Structural Information
Avobenzone exists in a keto-enol tautomerism, with the enol form being predominant and

stabilized by intramolecular hydrogen bonding[2]. The isotopic labeling in Avobenzone-13C-d3
is at the methoxy group.

Avobenzone: 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione Avobenzone-
13C-d3: 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy-13C-d3)phenyl)propane-1,3-dione[1]
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Data Presentation
The following tables summarize the quantitative 1H and 13C NMR data for Avobenzone and

the predicted data for Avobenzone-13C-d3. The predictions for the labeled compound are

based on the known spectral data of Avobenzone and the expected effects of isotopic

substitution.

Table 1: 1H NMR Data (400 MHz, CDCl3)
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Assignm
ent

Avobenzo
ne
Chemical
Shift (δ
ppm)

Multiplicit
y

Integratio
n

Predicted
Avobenzo
ne-13C-
d3
Chemical
Shift (δ
ppm)

Predicted
Multiplicit
y

Predicted
Integratio
n

t-butyl (-

C(CH3)3)
1.34 s 9H 1.34 s 9H

Methoxy (-

OCH3)
3.88 s 3H - - 0H

Methylene

(-CH2-)

4.59 (keto

form,

minor)

s 2H

4.59 (keto

form,

minor)

s 2H

Methine

(=CH-)

6.84 (enol

form)
s 1H

6.84 (enol

form)
s 1H

Aromatic

(methoxyp

henyl)

6.98 d, J=8.6 Hz 2H 6.98 d, J=8.6 Hz 2H

Aromatic

(t-

butylphenyl

)

7.45 d, J=8.3 Hz 2H 7.45 d, J=8.3 Hz 2H

Aromatic

(t-

butylphenyl

)

7.90 d, J=8.4 Hz 2H 7.90 d, J=8.4 Hz 2H

Aromatic

(methoxyp

henyl)

7.98 d, J=8.4 Hz 2H 7.98 d, J=8.4 Hz 2H

Enol (-OH) ~16.8 br s 1H ~16.8 br s 1H
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Note: The absence of the methoxy proton signal is the key diagnostic feature in the 1H NMR

spectrum of Avobenzone-13C-d3.

Table 2: 13C NMR Data (101 MHz, CDCl3)
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Assignment
Avobenzone
Chemical Shift (δ
ppm)

Predicted
Avobenzone-13C-
d3 Chemical Shift
(δ ppm)

Predicted
Multiplicity (Proton
Decoupled)

t-butyl (-C(CH3)3) 31.9 31.9 s

t-butyl quaternary C 35.0 35.0 s

Methoxy (-OCH3) 55.5 55.5
s (due to 13C

enrichment)

Methine (=CH-) 92.3 92.3 s

Aromatic CH

(methoxyphenyl)
114.4 114.4 s

Aromatic C (ipso, t-

butylphenyl)
126.0 126.0 s

Aromatic CH (t-

butylphenyl)
128.4 128.4 s

Aromatic C (ipso,

methoxyphenyl)
129.0 129.0 s

Aromatic CH

(methoxyphenyl)
129.4 129.4 s

Aromatic C (ipso, t-

butylphenyl)
132.5 132.5 s

Aromatic C (ipso,

methoxyphenyl)
157.0 157.0 s

Aromatic C (para to t-

butyl)
162.7 162.7 s

Carbonyl (C=O) 182.9 182.9 s

Carbonyl (C=O) 186.2 186.2 s
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Note: In the 13C NMR spectrum of Avobenzone-13C-d3, the signal for the methoxy carbon

will be significantly enhanced due to 13C enrichment. In a proton-coupled spectrum, this signal

would appear as a triplet due to coupling with deuterium.

Experimental Protocols
Sample Preparation

Weighing: Accurately weigh 5-10 mg of the analyte (Avobenzone or Avobenzone-13C-d3)

into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0

ppm) for chemical shift referencing.

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Filtering (if necessary): If any particulate matter is visible, filter the solution through a small

cotton plug in the pipette during transfer to the NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

NMR Data Acquisition
Instrument: Bruker Avance III HD spectrometer (or equivalent) operating at a 1H frequency of

400 MHz.

Probe: 5 mm broadband probe.

Temperature: 298 K.

For 1H NMR:

Pulse Program: zg30 (or a standard 30-degree pulse sequence).

Number of Scans (NS): 16-64 (depending on sample concentration).
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Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): ~4 seconds.

Spectral Width (SW): 20 ppm.

For 13C NMR:

Pulse Program: zgpg30 (or a standard power-gated proton decoupling sequence).

Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay (D1): 2-5 seconds.

Acquisition Time (AQ): ~1-2 seconds.

Spectral Width (SW): 240 ppm.

Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H,

1-2 Hz for 13C) and perform a Fourier transform.

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integration (for 1H NMR): Integrate all signals to determine the relative number of protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks.
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Key Spectral Differences

1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Isotopic Labeling

1H NMR: Absence of -OCH3 signal 13C NMR: Enhanced signal for -O-13C-D3

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b10821986?utm_src=pdf-body-img
https://www.benchchem.com/product/b10821986?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. caymanchem.com [caymanchem.com]

2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Analysis of
Avobenzone-13C-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821986#1h-nmr-and-13c-nmr-analysis-of-
avobenzone-13c-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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